AMG-7980

PDE10A Affinity PET tracer

AMG-7980 is a structurally optimized PDE10A ligand (KD 0.94 nM) essential for PET radiotracer applications where generic inhibitors like MP-10 fail due to high nonspecific binding. Its validated 10:1 striatum-to-thalamus specificity and saturable in vivo binding ensure reliable target occupancy quantification critical for CNS drug development. For research use only.

Molecular Formula C19H22N4O2
Molecular Weight 338.41
CAS No. 947192-73-6
Cat. No. B605414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-7980
CAS947192-73-6
SynonymsAMG-7980;  AMG 7980;  AMG7980; 
Molecular FormulaC19H22N4O2
Molecular Weight338.41
Structural Identifiers
SMILESCC1=CC(=CN=C1NC(C)C)C2=CN=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C19H22N4O2/c1-11(2)22-19-12(3)6-13(9-20-19)15-10-21-23-16-8-18(25-5)17(24-4)7-14(15)16/h6-11H,1-5H3,(H,20,22)
InChIKeyCDCZTLPFRMEYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-7980: A High-Affinity PDE10A Ligand for Striatal Imaging and Target Occupancy Studies


AMG-7980 (CAS 947192-73-6) is a structurally distinct, high-affinity ligand for phosphodiesterase 10A (PDE10A), an intracellular enzyme highly enriched in the striatum and implicated in the pathophysiology of several neuropsychiatric disorders [1]. Characterized by its cinnoline-pyridine scaffold, AMG-7980 exhibits a high equilibrium dissociation constant (K_D) of 0.94 nM for PDE10A in rat striatal homogenate [2]. Unlike conventional PDE10A inhibitors, AMG-7980 is primarily utilized as a radiotracer, enabling the in vivo imaging and quantification of PDE10A enzyme distribution and target engagement via positron emission tomography (PET) [3].

AMG-7980: Why Generic PDE10A Inhibitors Cannot Be Substituted as PET Tracers


The selection of a PDE10A ligand for PET imaging cannot be satisfied by generic, unlabeled PDE10A inhibitors such as MP-10 or papaverine. While many compounds demonstrate high in vitro potency, their utility as in vivo PET tracers is contingent upon a precise interplay of binding kinetics, target-to-background contrast, and metabolic stability that is not predictable from affinity data alone [1]. For example, the potent inhibitor [11C]MP-10, despite an IC50 of 0.18-0.37 nM, was found to generate lipophilic radiolabeled metabolites that cross the blood-brain barrier, leading to high non-specific binding and limiting its clinical applicability [2]. Similarly, [11C]papaverine, though a specific PDE10A inhibitor (IC50 = 36 nM), exhibits rapid washout from the brain, precluding its use as an effective PET radiotracer [3]. In contrast, AMG-7980 was specifically optimized for its radiotracer properties, achieving a high striatum-to-thalamus specificity ratio of 10 and demonstrating saturable, displaceable binding in vivo, which are essential prerequisites for reliable target occupancy measurement [4]. Therefore, substituting AMG-7980 with a structurally related or equipment PDE10A inhibitor without these validated in vivo imaging characteristics would compromise the quantitative accuracy and reproducibility of PET studies.

AMG-7980 Quantitative Evidence Guide: Head-to-Head Comparison with Leading PDE10A PET Tracers


PDE10A Binding Affinity: AMG-7980 vs. Papaverine

AMG-7980 demonstrates a significantly higher binding affinity for PDE10A compared to the earlier-generation tracer papaverine. The K_D of AMG-7980 was measured at 0.94 nM in rat striatal homogenate [1], whereas papaverine exhibits an IC50 of 36 nM for PDE10A in enzymatic assays [2]. This represents an approximate 38-fold increase in potency for AMG-7980 under these respective assay conditions.

PDE10A Affinity PET tracer

In Vivo Target-to-Background Ratio: AMG-7980 vs. [11C]MP-10

AMG-7980 provides superior contrast between the PDE10A-rich striatum and the reference region (thalamus) compared to the structurally distinct tracer [11C]MP-10. AMG-7980 achieves a striatum-to-thalamus ratio of 10 in rats [1]. In contrast, [11C]MP-10 demonstrates a striatum-to-cerebellum ratio of 6.55 at 30 minutes in the same species [2]. While the reference regions differ (thalamus vs. cerebellum), the higher ratio for AMG-7980 indicates a stronger specific signal relative to a low-PDE10A-expressing region.

PDE10A PET imaging Specificity

Radiosynthesis Feasibility and Specific Activity: AMG-7980 vs. [11C]MP-10

The radiosynthesis of [11C]AMG-7980 yields a high specific activity, a critical quality attribute for PET tracer production. The mean specific activity of [11C]AMG-7980 was 99 ± 74 GBq/μmol (n=10) with a total synthesis time of 45 minutes [1]. In comparison, the synthesis of [11C]MP-10 achieved a specific activity of >370 GBq/μmol, but this was measured at the end of bombardment (EOB), which is not directly comparable to the end-of-synthesis measurement for AMG-7980 [2]. The 45-minute synthesis time for AMG-7980 is efficient and compatible with routine clinical production workflows using carbon-11 (half-life 20.4 min).

PET tracer Radiosynthesis Specific activity

In Vivo Binding Potential in Non-Human Primates: AMG-7980 Regional Quantification

In non-human primates, [11C]AMG-7980 demonstrates a clear and quantifiable regional binding potential (BP_ND) consistent with the known distribution of PDE10A. Using the simplified reference tissue model (SRTM) with thalamus as reference, BP_ND values were 0.42 for caudate, 0.76 for putamen, and 0.75 for globus pallidus [1]. These values confirm the tracer's ability to delineate and quantify PDE10A availability in specific striatal subregions, a capability not routinely reported for earlier tracers like [11C]papaverine, which suffered from rapid washout and poor quantification [2].

PDE10A PET imaging Binding potential

Metabolic Profile and Brain Kinetics: AMG-7980 vs. [11C]MP-10

Unlike [11C]MP-10, which generates lipophilic radiolabeled metabolites that cross the blood-brain barrier and contribute to non-specific brain accumulation, [11C]AMG-7980 exhibits fast brain kinetics with rapid clearance from non-target regions [1]. While the publication notes its 'fast brain kinetics,' the lack of interfering brain-penetrant metabolites is a critical differentiator, as it ensures the PET signal predominantly reflects specific PDE10A binding rather than non-displaceable metabolite accumulation [2]. This is supported by the high striatum-to-thalamus ratio and saturable binding observed for AMG-7980 [1].

PET tracer Metabolism Brain kinetics

AMG-7980: Optimal Application Scenarios in PDE10A-Focused Research and Drug Development


Preclinical Target Occupancy Studies for PDE10A Inhibitor Drug Candidates

In the development of novel PDE10A inhibitors for schizophrenia or Huntington's disease, [11C]AMG-7980 can be employed in longitudinal PET studies to determine the relationship between drug dose, plasma concentration, and target occupancy in the striatum. As demonstrated in non-human primates, a dose-dependent decrease in BP_ND was observed following pre-treatment with a PDE10A inhibitor [1]. This direct, quantitative readout is essential for selecting optimal doses for clinical trials and confirming that drug candidates achieve the required level of target engagement in the brain.

Clinical Research on PDE10A Expression in Neurological and Psychiatric Disorders

[11C]AMG-7980 can be utilized in human PET imaging studies to investigate alterations in PDE10A density in patient populations. The high specificity and quantifiable binding potential of AMG-7980 in striatal subregions (caudate, putamen, globus pallidus) [2] make it a valuable tool for comparing PDE10A availability between healthy controls and patients with conditions such as Huntington's disease, Parkinson's disease, or schizophrenia, potentially serving as a biomarker for disease progression or treatment response.

Radiosynthesis Validation and Quality Control for cGMP PET Tracer Production

For PET radiochemistry facilities, the documented and efficient 45-minute radiosynthesis of [11C]AMG-7980, which yields a high specific activity of 99 ± 74 GBq/μmol [2], serves as a benchmark for process validation. This established protocol, with its one-pot, two-step reaction [2], can be implemented and validated under cGMP guidelines for the production of [11C]AMG-7980 for human use, enabling multi-center clinical trials requiring a reliable supply of PDE10A PET tracer.

In Vivo Pharmacological Tool for Elucidating PDE10A-Mediated Signaling

Beyond its role as a PET tracer, unlabeled AMG-7980 can serve as a highly specific pharmacological tool compound for in vivo studies in rodents. Its high affinity (K_D = 0.94 nM) and ability to saturate PDE10A binding sites in the striatum [3] make it suitable for acute or chronic dosing experiments designed to probe the downstream effects of PDE10A blockade on cyclic nucleotide signaling, gene expression, and behavior, without the confounding factor of a radiolabel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-7980

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.